

Technical Guide: OGDA as a Fluorescent Probe for Peptidoglycan Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides an in-depth overview of **OGDA** (OregonGreen488-labeled D-amino acid), a green fluorescent probe used for visualizing peptidoglycan synthesis in bacteria. It is intended for researchers, scientists, and drug development professionals working in microbiology, cell biology, and antibiotic discovery.

Quantitative Data

The following tables summarize the key quantitative properties of **OGDA**.

Table 1: Physicochemical and Optical Properties of OGDA

Property	Value	Reference
Molecular Weight	498.39 g/mol	[1][2]
Formula	C24H16F2N2O8	[1][2]
Purity	≥98% (HPLC)	[1][2]
Solubility	Soluble to 100 mM in DMSO	[1][2]
Excitation Maximum (λabs)	501 nm	[1][2][3][4]
Emission Maximum (λem)	526 nm	[1][2][3][4]
Closest Laser Line	488 nm	[1][2]
Emission Color	Green	[1][2]



Table 2: Applications of OGDA

Application	Description
Labeling Peptidoglycans	Suitable for labeling peptidoglycans in live Gram-positive and some Gram-negative bacteria.[1][2][3][4]
Super-Resolution Microscopy	Compatible with Stimulated Emission Depletion (STED) microscopy, allowing for imaging at a resolution below 100 nm.[1][2][3][4]
Confocal Microscopy	Can be used for standard confocal fluorescence microscopy.[3]

Experimental Protocols

This section details a general protocol for labeling bacteria with **OGDA**. The specific concentrations and incubation times may need to be optimized for different bacterial species and experimental conditions.

Materials

- OGDA stock solution (e.g., 100 mM in DMSO)
- Bacterial culture in exponential growth phase
- Phosphate-buffered saline (PBS) or appropriate buffer
- Fixative (e.g., 4% paraformaldehyde in PBS), optional
- Microscope slides and coverslips
- Fluorescence microscope (confocal or STED)

Procedure

• Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium to the exponential growth phase.



OGDA Labeling:

- Dilute the OGDA stock solution to the desired final concentration in the bacterial culture. A
 typical starting concentration is 1 mM.[3][4]
- Incubate the culture with OGDA for a specific duration. The labeling time can range from a short pulse (e.g., 1-5 minutes) to visualize active sites of peptidoglycan synthesis, to longer periods covering a significant portion of the cell cycle.[3][4] For example, a 5-minute labeling of E. coli corresponds to less than 20% of its cell cycle.[3]

Washing:

- After incubation, centrifuge the bacterial culture to pellet the cells.
- Remove the supernatant containing excess OGDA.
- Resuspend the cell pellet in fresh, pre-warmed medium or PBS.
- Repeat the washing step 2-3 times to minimize background fluorescence.

Fixation (Optional):

- If fixation is required, resuspend the washed cells in a fixative solution (e.g., 4% paraformaldehyde in PBS) and incubate for an appropriate time.
- Wash the fixed cells with PBS to remove the fixative.

Microscopy:

- Resuspend the final cell pellet in a small volume of PBS or mounting medium.
- Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.
- Image the labeled bacteria using a fluorescence microscope with appropriate filter sets for the OregonGreen488 fluorophore (excitation ~488 nm, emission ~526 nm). For superresolution imaging, a STED microscope is required.

Signaling Pathways and Mechanisms

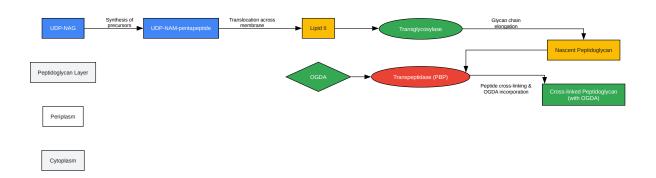


OGDA is not known to be directly involved in specific signaling pathways. Instead, its utility lies in its ability to be incorporated into the bacterial cell wall, allowing for the visualization of peptidoglycan biosynthesis. This process is a fundamental aspect of bacterial growth and is a key target for many antibiotics.

The incorporation of **OGDA** and other fluorescent D-amino acids (FDAAs) is mediated by transpeptidases, which are penicillin-binding proteins (PBPs) and L,D-transpeptidases (Ldts). [5] These enzymes are involved in the cross-linking of peptide chains in the peptidoglycan structure. FDAAs are thought to be incorporated via a D-amino acid exchange reaction.[5]

Visualizations Peptidoglycan Synthesis and OGDA Incorporation

The following diagram illustrates the process of peptidoglycan synthesis and the incorporation of **OGDA**.



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Caption: Incorporation of **OGDA** into the bacterial peptidoglycan layer.

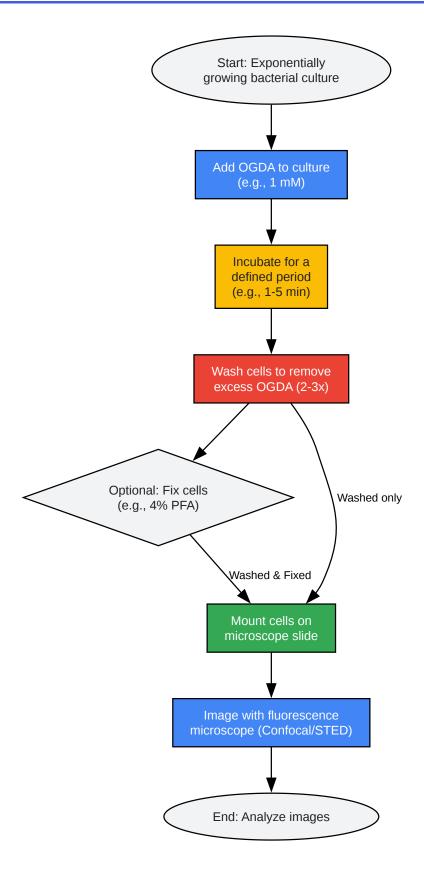




General Experimental Workflow for Bacterial Labeling with **OGDA**

This diagram outlines the typical workflow for a bacterial labeling experiment using **OGDA**.





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Caption: General workflow for labeling bacteria with OGDA.



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- To cite this document: BenchChem. [Technical Guide: OGDA as a Fluorescent Probe for Peptidoglycan Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396858#finding-publication-information-related-to-ogda-data]

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